3-(2,5-difluorophenyl)morpholine
Description
3-(2,5-Difluorophenyl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 3-position with a 2,5-difluorophenyl group.
Key properties inferred from related compounds include:
Properties
CAS No. |
1270339-51-9 |
|---|---|
Molecular Formula |
C10H11F2NO |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2,5-difluoroaniline with epichlorohydrin to form an intermediate, which is then treated with morpholine under basic conditions to yield the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered morpholine ring.
Substitution: Phenyl ring-substituted derivatives.
Scientific Research Applications
3-(2,5-Difluorophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2,5-difluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and biological distinctions between 3-(2,5-difluorophenyl)morpholine and analogous compounds:
Table 1: Comparative Analysis of this compound and Analogues
*Estimated based on analogous morpholine derivatives.
†Inferred from C–F bond stability in fluorinated aromatics.
‡Calculated for hydrochloride salt.
Key Comparison Points
Core Structure and Polarity: Morpholine vs. Quinazolinone vs. Pyrano-quinoline-dione: Quinazolinones are planar aromatic systems, while DFPDAEHPQD’s fused pyrano-quinoline-dione core introduces rigidity and extended π-conjugation, relevant for semiconducting or DNA-intercalating properties .
Substituent Effects: Fluorine Position: The 2,5-difluorophenyl group (meta-fluorines) in the target compound vs. 2,6-difluorophenyl (ortho-fluorines) in compound 75 () alters electronic distribution. Meta-substitution may reduce steric hindrance, favoring interactions with enzymatic pockets .
Biological Activity :
- Antitumor Activity : DFPDAEHPQD demonstrates potent cytotoxicity (IC₅₀ = 3.07 µg/mL against HepG-2 cells), likely due to its diazenyl group and extended aromatic system enabling DNA intercalation or topoisomerase inhibition .
- Kinase Inhibition : Pyrrolidine derivatives (e.g., 2-(2,5-Difluorophenyl)pyrrolidine) act as TRK kinase inhibitors, suggesting that the target morpholine analogue could be repurposed for similar oncology targets with modified selectivity .
Thermal and Electronic Properties: DFPDAEHPQD’s thermal stability up to 300°C is attributed to strong C–F bonds and a polycrystalline structure. The target morpholine derivative, with fewer fused rings, may exhibit lower stability but greater synthetic accessibility .
Stereochemical Considerations :
- Enantiomers of 2-(2,5-difluorophenyl)pyrrolidine () show that chirality can critically influence biological activity. The target compound’s 3-substituted morpholine lacks chiral centers unless additional substituents are introduced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
